molecular formula C10H17NO3 B13903638 tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate

tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate

Cat. No.: B13903638
M. Wt: 199.25 g/mol
InChI Key: UBYMGASTEZRLMN-RNJXMRFFSA-N
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Description

tert-Butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate: is a chemical compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl group, an oxabicyclohexane ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate typically involves the epoxidation of tert-butyl (2S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate using m-chloroperbenzoic acid (CPBA). The resulting epoxide is then opened in a dioxane/water/sulfuric acid mixture at reflux temperature, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of flow microreactor systems for the synthesis of tertiary butyl esters has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (CPBA) is commonly used for epoxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the development of pharmaceuticals targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxabicyclohexane ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of both an oxabicyclohexane ring and a carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[(1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl]carbamate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-5-7-8(6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6-,7+,8-/m0/s1

InChI Key

UBYMGASTEZRLMN-RNJXMRFFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2[C@H]1O2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1O2

Origin of Product

United States

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